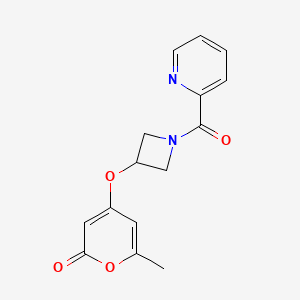

6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic derivative of the 2H-pyran-2-one (α-pyrone) scaffold, a heterocyclic structure prevalent in natural and synthetic bioactive compounds. The core 2H-pyran-2-one moiety is characterized by a six-membered lactone ring with conjugated double bonds, contributing to its stability and reactivity . The substituents at positions 4 and 6 distinguish this compound:

- Position 6: A methyl group, enhancing lipophilicity compared to longer alkyl chains.

- Position 4: A complex 1-picolinoylazetidin-3-yloxy group, combining a strained azetidine (four-membered nitrogen heterocycle) with a picolinoyl (pyridine-2-carbonyl) moiety.

2H-pyran-2-ones are known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

6-methyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-6-11(7-14(18)20-10)21-12-8-17(9-12)15(19)13-4-2-3-5-16-13/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHWCBGOFQEDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could involve the formation of the pyranone ring followed by the introduction of the azetidine and picolinoyl groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Leading to reduced forms of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups onto the pyranone or azetidine rings.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Position 6 Substituents: Alkyl Chain Length and Bioactivity

The alkyl chain at position 6 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- The methyl group in the target compound may strike a balance between permeability and solubility .

- Tyrosinase inhibition is notably potent in 6-pentyl derivatives, suggesting alkyl chain length optimizes enzyme binding. The methyl group may limit this activity but could favor other targets .

Position 4 Substituents: Complexity and Functional Effects

The 4-position substituent is critical for target interaction. Comparisons include:

Key Observations :

- Hydroxyl groups (e.g., tetrahydro-4-hydroxy derivatives) improve solubility but may reduce cell permeability. The target compound’s ether and amide linkages balance solubility and permeability .

Biological Activity

6-Methyl-4-((1-picolinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3. Its structure includes a pyran ring, which is known for contributing to various biological activities in different compounds.

Antioxidant Activity

Research has indicated that derivatives of pyranones, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that similar pyranone derivatives effectively scavenged free radicals and reduced lipid peroxidation levels in vitro .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In animal models, it has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .

Neuroprotective Properties

The compound's neuroprotective effects have been evaluated in models of neurodegeneration. It appears to enhance neuronal survival and function by modulating signaling pathways associated with cell survival and apoptosis. Specifically, it may act on the muscarinic acetylcholine receptor (mAChR), which is a target for neurocognitive disorders .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, several hypotheses include:

- Antioxidant Mechanism : The compound may increase the expression of endogenous antioxidant enzymes, thereby enhancing cellular defense against oxidative damage.

- Anti-inflammatory Pathways : It may inhibit NF-kB signaling pathways, which are crucial in the expression of inflammatory mediators.

- Neuroprotective Signaling : By acting on mAChRs, it could influence intracellular calcium levels and cyclic AMP (cAMP) signaling, promoting neuronal health.

Data Summary

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |

| Neuroprotective | Enhances neuronal survival |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Disorders : In a preclinical trial involving Alzheimer's disease models, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

- Chronic Inflammatory Diseases : A study on rheumatoid arthritis showed that administration of this compound led to decreased joint swelling and pain, alongside reduced inflammatory markers in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.